4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound that belongs to the class of Schiff base esters These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
The synthesis of 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of Schiff Base: The initial step involves the condensation of 4-iodoaniline with 4-hydroxybenzaldehyde in absolute ethanol under reflux conditions. This reaction forms the Schiff base intermediate.
Esterification: The Schiff base intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane.
Chemical Reactions Analysis
4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Materials Science: It is used in the development of liquid crystalline materials, which have applications in display technologies and other electronic devices.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar compounds include other Schiff base esters and derivatives of 4-iodoaniline. Some examples are:
4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate: Similar structure but with a bromine atom instead of iodine.
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate: Similar structure but with a chlorine atom instead of iodine.
4-[(E)-[(4-Fluorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate: Similar structure but with a fluorine atom instead of iodine.
Properties
Molecular Formula |
C21H15IN2O5 |
---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
[4-[(4-iodophenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H15IN2O5/c1-28-18-9-3-15(4-10-18)21(25)29-20-11-2-14(12-19(20)24(26)27)13-23-17-7-5-16(22)6-8-17/h2-13H,1H3 |
InChI Key |
CGEYMNYIJMOGSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)I)[N+](=O)[O-] |
Origin of Product |
United States |
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